N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that can be synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. The synthesis process involves using acetonitrile as a solvent and toluene as a water-carrying agent. The compound is part of a broader class of triazole derivatives, which are known for their various biological activities and applications in different fields, including agriculture and medicine .
Synthesis Analysis
The synthesis of N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide is achieved through a reaction between 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. The reaction conditions are optimized to a temperature of around 80°C and a reaction time of 4 hours, with a molar ratio of 1.3:1 for the triazole potassium salt to 2-chloro-N-methylacetamide. Under these conditions, the yield of the target compound is reported to be 87.5% .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds has been characterized using various spectroscopic techniques, including ^1H NMR, MS, and IR. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core triazole ring. For instance, the structure of a related compound, N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, was confirmed by elemental analysis, IR, NMR, Mass, and X-ray crystallographic studies .
Chemical Reactions Analysis
The triazole derivatives, including N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide, can undergo various chemical transformations. These transformations allow for the creation of a diverse array of structures with potential biological activities. For example, the oxidation of a related compound at the alpha-carbon led to a variety of functional group transformations, yielding derivatives with retained insecticidal efficacy . Additionally, the synthesis of a library of substituted N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives via click chemistry demonstrates the versatility of triazole compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide and its derivatives are influenced by their molecular structures. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide showed unique structural features as investigated by NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These studies provide insights into how modifications at the molecular level can affect the overall properties of the compound.
Scientific Research Applications
Synthesis and Pharmacological Potential
- The chemical serves as a precursor in the synthesis of heterocyclic compounds with potential pharmacological activities. For example, its derivatives have been synthesized for applications in anticancer and antimicrobial activities. These compounds exhibit considerable synthetic and pharmacological potential, offering a base for further exploration in drug development (Rádl et al., 2008).
Anticancer and Antimicrobial Activities
- Several studies have focused on the synthesis of compounds incorporating the N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide moiety for evaluating their anticancer and antimicrobial properties. Some compounds have shown reasonable anticancer activity against various human tumor cell lines, including melanoma, and demonstrated antimicrobial activity against a range of pathogens (Duran & Demirayak, 2012).
Antimicrobial Evaluation
- The antimicrobial evaluation of novel derivatives has been an area of interest, where synthesized compounds exhibit promising antimicrobial activities against both bacterial and fungal strains, contributing to the search for new antimicrobial agents with potentially lower toxicity and higher efficacy (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition and Molecular Docking Studies
- Studies have also focused on enzyme inhibition and molecular docking to understand the interaction of synthesized compounds with biological targets. This research direction is crucial for the development of novel therapeutic agents, especially in the context of diseases where enzyme modulation is key (Riaz et al., 2020).
Synthesis Methodology Enhancement
- Innovative synthesis methodologies, including green chemistry approaches, have been developed using N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide as a building block. These methodologies aim at improving reaction efficiency, reducing environmental impact, and enhancing the yield of pharmacologically active derivatives (Rezki, 2016).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGUBGJPQFXLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide |
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